Ethyl 6-aminobenzofuran-2-carboxylate
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Overview
Description
Ethyl 6-aminobenzofuran-2-carboxylate is a benzofuran derivative, a class of compounds known for their diverse biological activities. . This compound, in particular, has garnered attention for its unique chemical properties and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 6-aminobenzofuran-2-carboxylate typically involves several steps:
Starting Material: The synthesis often begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The intermediate is treated with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6-aminobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like Raney-Nickel, and bases like sodium carbonate
Major Products: The major products depend on the specific reaction conditions but often include various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-aminobenzofuran-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It targets bacterial enzymes and cancer cell receptors, inhibiting their function.
Pathways Involved: The compound interferes with the metabolic pathways of bacteria and cancer cells, leading to cell death.
Comparison with Similar Compounds
Ethyl 6-aminobenzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Biological Activity
Ethyl 6-aminobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound possesses a benzofuran core with an ethyl ester and an amino group. Its molecular formula is C11H11NO2, with a molecular weight of approximately 189.21 g/mol. The presence of the amino group at the 6-position is crucial for its biological activity, as it can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Research indicates that it may influence serotonin receptors, particularly the 5-HT receptor family, which are integral in regulating mood and cognition. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Neurotransmission | Modulates serotonin receptor activity, influencing mood and cognition. |
Antiproliferative | Exhibits anti-cancer properties against various cell lines, including glioblastoma. |
Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine production. |
Antibacterial | Shows activity against several bacterial strains, indicating potential as an antibiotic. |
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that analogues of benzofuran derivatives, including this compound, exhibited significant antiproliferative effects against human glioblastoma cells (UG-87) with IC50 values indicating effective growth inhibition . The mechanism involved apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : this compound has been investigated for its neuropharmacological properties, showing promise in enhancing cognitive functions through serotonergic pathways. This positions it as a candidate for further exploration in the treatment of neurodegenerative diseases.
- Antibacterial Properties : Research has highlighted the compound's antibacterial activity against various pathogens, suggesting its potential as a new antibiotic agent . The mechanism appears to involve interference with bacterial cell wall synthesis and function.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- O-Alkylation : Initial alkylation steps using appropriate reagents to form the benzofuran structure.
- Reduction Reactions : Converting nitro groups into amino groups or reducing other functional groups.
These synthetic pathways allow for the derivatization of the compound to enhance its biological activity or tailor it for specific therapeutic applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-amino-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2,12H2,1H3 |
InChI Key |
AQPLYOIWZAIPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Origin of Product |
United States |
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